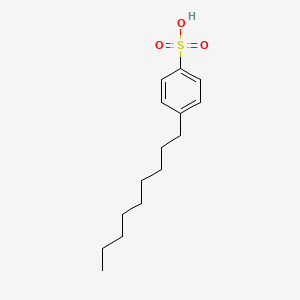

Nonylbenzenesulfonic acid

Description

Contextualization within Surfactant Chemistry

Nonylbenzenesulfonic acid is classified as an anionic surfactant. ontosight.aiatamanchemicals.com Its molecular structure is amphiphilic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The hydrophobic portion is the nonyl group, a nine-carbon alkyl chain, while the hydrophilic part is the sulfonated benzene (B151609) ring. smolecule.com This dual nature is the basis of its surface-active properties.

In aqueous solutions, nonylbenzenesulfonic acid molecules arrange themselves to minimize the contact between the hydrophobic tail and water, which lowers the surface tension of the water. ontosight.ai This reduction in surface tension enhances the water's ability to wet surfaces and penetrate into soils and grime. ontosight.ai Its mechanism of action in cleaning applications involves the emulsification of oils and the dispersion of solid particles, which are crucial functions for detergents. ontosight.ai The long hydrophobic chain interacts with oils and greases, while the polar hydrophilic head remains in the water, effectively lifting and suspending the soil away from the surface. smolecule.com Due to these properties, it is a key ingredient in the formulation of various cleaning products. ontosight.aismolecule.com

Historical Development of Alkylbenzenesulfonic Acid Research

The development of alkylbenzenesulfonic acids is intrinsically linked to the history of synthetic detergents. The first synthetic detergents emerged in Germany during World War I as a response to shortages of fats needed for soap production. shabon.com These early detergents were short-chain alkylnaphthalene sulfonates. britannica.com In the 1930s, long-chain alkylaryl sulfonates, the direct predecessors to modern alkylbenzene sulfonates, were introduced in the United States. britannica.comwikipedia.org

A significant turning point in the research and development of these compounds occurred after World War II. shabon.complenished.au Branched alkylbenzene sulfonates (BAS) saw widespread use due to their excellent cleaning performance and tolerance to hard water. wikipedia.org However, by the 1960s, significant environmental problems arose. The highly branched structure of BAS made them resistant to biodegradation, leading to persistent foam in wastewater treatment plants, rivers, and lakes. wikipedia.orgnih.gov

This environmental concern drove research towards a more biodegradable alternative. scholarsresearchlibrary.com The result was the development and commercialization of linear alkylbenzene sulfonates (LAS) in the mid-1960s. cleaninginstitute.org Unlike their branched counterparts, the linear alkyl chain of LAS is readily broken down by microorganisms. wikipedia.org This shift from BAS to LAS represented a major advancement in environmentally conscious chemical formulation, and LAS rapidly replaced BAS in household detergents across the globe. nih.govscholarsresearchlibrary.com Nonylbenzenesulfonic acid is a member of this class of linear alkylbenzene sulfonates.

Scope and Significance of Current Nonylbenzenesulfonic Acid Studies

While its role in detergents remains significant, current research on nonylbenzenesulfonic acid has expanded into new scientific and industrial fields. One notable area of investigation is its application in advanced separation technologies. Recent studies have demonstrated the use of nonylbenzenesulfonic acid (NBSA) as an effective ion carrier in polymer inclusion membranes (PIMs). nih.govmdpi.com These membranes are used for the selective separation and transport of metal ions, with research highlighting its efficacy in extracting lead (Pb(II)) ions from aqueous solutions. nih.govmdpi.com In these systems, NBSA is immobilized within a polymer matrix, where it facilitates the transport of specific metal ions across the membrane. nih.gov

Another significant area of current research involves the synthesis of novel, high-performance surfactants. Nonylbenzenesulfonic acid has been used as a building block for creating "gemini" surfactants. acs.org These are specialized surfactants composed of two conventional surfactant molecules chemically bonded together by a spacer group. Research has shown that gemini (B1671429) surfactants derived from nonylbenzenesulfonic acid, such as 6,6′-(butane-1,4-diylbis(oxy)) bis(3-nonylbenzenesulfonic acid), exhibit superior surface activity compared to their single-chain counterparts. acs.org These advanced surfactants are being investigated for various applications, including their use in creating stable nanoformulations of conductive polymers like polypyrrole for inkjet printing.

These modern research directions underscore the evolving significance of nonylbenzenesulfonic acid beyond its traditional use in cleaning products, highlighting its potential in environmental remediation and advanced materials science.

Data Tables

Table 1: Physicochemical Properties of 4-Nonylbenzenesulfonic Acid

| Property | Value |

|---|---|

| CAS Number | 47019-68-1 |

| Molecular Formula | C₁₅H₂₄O₃S |

| Molecular Weight | 284.4 g/mol |

| Exact Mass | 284.14461580 g/mol |

| Topological Polar Surface Area | 62.8 Ų |

| Heavy Atom Count | 19 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 9 |

Data sourced from public chemical databases. chem960.com

Table 2: Comparison of Branched vs. Linear Alkylbenzene Sulfonates

| Feature | Branched Alkylbenzene Sulfonates (BAS) | Linear Alkylbenzene Sulfonates (LAS) |

|---|---|---|

| Alkyl Chain Structure | Highly branched | Straight, unbranched chain |

| Period of Major Use | ~1940s - mid-1960s | mid-1960s - Present |

| Biodegradability | Poor, slow to degrade | Readily biodegradable |

| Environmental Impact | Caused persistent foam in waterways | Significantly reduced environmental persistence |

Based on historical and environmental data. wikipedia.orgcleaninginstitute.org

Structure

3D Structure

Properties

CAS No. |

35298-13-6 |

|---|---|

Molecular Formula |

C15H24O3S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

4-nonylbenzenesulfonic acid |

InChI |

InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3,(H,16,17,18) |

InChI Key |

WPTFZDRBJGXAMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Nonylbenzenesulfonic Acid Derivatives

Conventional Synthetic Routes

The foundational methods for producing nonylbenzenesulfonic acid derivatives can be broadly categorized into direct, single-step processes and more complex, multi-step pathways.

Direct sulfonation is a common and straightforward method for introducing a sulfonic acid group (–SO₃H) onto the aromatic ring of nonylbenzene (B91765). This reaction is a type of electrophilic aromatic substitution. The process typically involves reacting nonylbenzene with a strong sulfonating agent.

Common sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄)

Sulfur Trioxide (SO₃)

Chlorosulfonic Acid (ClSO₃H)

The reaction attaches the sulfonic acid group directly to a carbon atom within the benzene (B151609) ring. google.com The position of this substitution (ortho, meta, or para relative to the nonyl group) is influenced by the directing effect of the alkyl group and the reaction conditions. google.com Due to steric hindrance and the electron-donating nature of the nonyl group, the para-substituted isomer is typically the major product. The kinetics of the reaction can be controlled by factors such as temperature and reaction time, with a logarithmic correlation often observed between reaction time and the degree of sulfonation until a plateau is reached. rsc.org

For more complex derivatives or when specific isomers are required, multi-step synthesis is employed. youtube.comyoutube.com This approach allows for greater control over the final molecular structure by introducing or modifying functional groups in a sequential manner. utdallas.edu For instance, if other reactive groups are present on the aromatic ring, a protecting group strategy may be necessary. An amine group, for example, would be protected as an amide to prevent side reactions and to ensure para-substitution during sulfonation. utdallas.edu

A multi-step synthesis might involve:

Functionalization of the aromatic ring: Introducing other substituents before the sulfonation step.

Sulfonation: Introduction of the sulfonic acid group.

Derivatization: Converting the sulfonic acid into other functional groups, such as sulfonyl chlorides or sulfonamides, which can then be reacted further to create a variety of compounds. nih.gov

This approach provides the flexibility to build complex molecules where the relationship between different functional groups is critical for the compound's function. nih.gov

Synthesis of Gemini (B1671429) Nonylbenzenesulfonic Acid Surfactants

Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer. mdpi.com These dimeric structures often exhibit superior surface activity and efficiency compared to their conventional single-chain counterparts.

The synthesis of Gemini surfactants based on nonylbenzenesulfonic acid can be achieved through several facile pathways. A common method involves the reaction of two molecules of a functionalized nonylbenzene derivative with a linking molecule. One innovative approach is solvent-free synthesis, which proceeds via a nucleophilic substitution (S_N2) mechanism, offering an efficient and environmentally friendlier route. mdpi.com

A representative synthesis could involve:

Preparation of a suitable nonylbenzene derivative, for example, an amino-functionalized nonylbenzene.

Reaction of two equivalents of this derivative with a dihaloalkane (e.g., 1,4-dibromobutane), which acts as the spacer, to form the dimeric structure.

Another pathway utilizes epichlorohydrin as a raw material to link two surfactant monomers, a method noted for its simplicity and effectiveness. nih.gov These methods allow for the creation of symmetrical Gemini surfactants where both halves of the molecule are identical.

The length and nature of the alkyl spacer connecting the two monomeric units are critical variables in the synthesis of Gemini surfactants. mdpi.com The choice of the linking agent (e.g., dibromoethane vs. dibromohexane) directly dictates the length of the spacer and significantly influences the resulting surfactant's properties. scientific.netamazonaws.com

Longer spacers generally increase the hydrophobicity of the surfactant molecule and provide greater flexibility, which can affect its aggregation behavior and surface properties. researchgate.net For example, the critical micelle concentration (CMC), a key measure of surfactant efficiency, is highly dependent on the spacer length. Initially, the CMC may increase with shorter spacers before decreasing as the spacer becomes long enough to contribute to the hydrophobicity of the molecule. researchgate.net The spacer length also impacts the packing of surfactant molecules at interfaces, which in turn affects properties like surface tension reduction. researchgate.net

The following table illustrates the typical relationship between the number of carbon atoms in the alkyl spacer of a 12-s-12 type Gemini surfactant and its Critical Micelle Concentration (CMC), demonstrating how synthetic choices impact physicochemical properties.

| Spacer Length (s) | Critical Micelle Concentration (CMC) (mol/L) |

| 2 | 1.1 x 10⁻³ |

| 4 | 1.5 x 10⁻³ |

| 6 | 1.2 x 10⁻³ |

| 8 | 8.0 x 10⁻⁴ |

| 10 | 5.5 x 10⁻⁴ |

| 12 | 3.0 x 10⁻⁴ |

This interactive table is based on generalized data trends for bis-quaternary ammonium (B1175870) Gemini surfactants to illustrate the concept. researchgate.net

Advanced Polymerization Techniques for Sulfonated Systems

Incorporating nonylbenzenesulfonic acid moieties into polymeric structures leads to ionomers with unique properties suitable for applications such as ion-exchange resins and polymer electrolyte membranes. There are two primary strategies for creating these sulfonated polymers. rsc.org

Post-Polymerization Sulfonation: This method involves first synthesizing a polymer (e.g., polystyrene) and then introducing sulfonic acid groups onto the polymer backbone through a direct sulfonation reaction. nih.gov While straightforward, this approach can sometimes lead to side reactions like cross-linking or chain scission. rsc.org

Polymerization of Sulfonated Monomers: This technique involves synthesizing a monomer that already contains the sulfonic acid group (e.g., a nonylbenzene sulfonate derivative with a polymerizable group like vinyl or styrene) and then polymerizing it. This allows for precise control over the degree of sulfonation. rsc.org

Advanced controlled polymerization techniques are often employed to synthesize well-defined sulfonated polymers. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful methods for producing polymers with controlled molecular weights, narrow polydispersity, and complex architectures like block copolymers. nih.govaston.ac.uk Another relevant method is emulsion polymerization , where sulfonic acid-based surfactants can be used to stabilize the polymerization of monomers like styrene. mdpi.comresearchgate.net

Surface-Initiated Atom Transfer Radical Polymerization (ATRP) for Grafted Nanostructures

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a robust method for grafting well-defined polymer chains from a substrate, creating densely packed polymer brushes on nanostructures. mdpi.comrsc.org This technique allows for precise control over the molecular weight, composition, and architecture of the grafted polymers. mdpi.com The process involves immobilizing an initiator on a surface, from which polymer chains grow in the presence of a monomer and a catalyst system, typically a transition metal complex like copper(I) bromide (CuBr) with a ligand. mdpi.comelsevierpure.com

SI-ATRP has been successfully employed to modify a wide range of inorganic and metallic surfaces, including silica, gold, and iron nanoparticles, to create organic-inorganic hybrid nanomaterials. mdpi.comcmu.edu The resulting polymer brushes can impart new functionalities to the nanostructures, such as responsiveness to stimuli (e.g., pH, temperature), enhanced stability, or specific binding capabilities for applications in sensors, drug delivery, and bio-responsive materials. cmu.edumdpi.com

While direct examples of SI-ATRP using nonylbenzenesulfonic acid monomers are not prevalent in the provided literature, the technique is highly applicable to a variety of functional monomers, including styrenics and methacrylates. ustc.edu.cntcichemicals.com The polymerization of ionic monomers, which are structurally related to the sulfonic acid group, has been successfully controlled using SI-ATRP in specific solvent systems like fluoroalcohols with ionic liquids. elsevierpure.com This suggests a viable pathway for grafting polymers of nonylbenzenesulfonate derivatives from nanostructured surfaces. The process would involve anchoring an appropriate ATRP initiator to a nanoparticle surface, followed by polymerization of a protected nonylbenzenesulfonate monomer. Subsequent deprotection would yield nanostructures decorated with poly(nonylbenzenesulfonic acid) brushes.

Table 1: Key Components in a Typical SI-ATRP Process

| Component | Function | Common Examples |

| Substrate | The material to be functionalized (e.g., nanoparticle) | Silica (SiO₂), Gold (Au), Iron Oxides (Fe₂O₃, Fe₃O₄) |

| Initiator | Immobilized on the surface to start polymerization | Alkyl halides (e.g., bromoisobutyrate derivatives) |

| Monomer | Building block of the polymer chain | Styrenes, (meth)acrylates, (meth)acrylamides |

| Catalyst | Transition metal complex that controls the polymerization | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) |

| Ligand | Solubilizes and modulates the activity of the catalyst | Bipyridine (bpy), PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) |

| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dimethylformamide (DMF), Diphenyl ether |

Controlled Copolymerization Strategies

Controlled radical polymerization techniques, particularly ATRP, provide effective strategies for synthesizing copolymers with precise control over their composition and structure. This allows for the tailoring of material properties by combining different monomer units in a controlled fashion. The copolymerization of monomers containing sulfonic acid groups has been successfully demonstrated, providing a model for developing copolymers of nonylbenzenesulfonic acid derivatives. nih.gov

A key strategy involves the ATRP of a protected styrenesulfonate monomer, such as p-phenyl styrenesulfonate (SS), with a comonomer like styrene (S). nih.gov This approach prevents the acidic proton of the sulfonic acid group from interfering with the catalyst complex. The resulting copolymer, poly(p-phenyl styrenesulfonate-co-styrene), has a well-defined structure with a low polydispersity index (PDI), indicative of a controlled polymerization process. nih.gov Following polymerization, the protecting group (phenyl) can be chemically removed, followed by acidification, to yield a copolymer containing sulfonic acid functionalities. nih.gov

The choice of catalyst system and solvent is crucial for achieving good control over the copolymerization. Studies have shown that a CuBr/PMDETA catalyst system in a solvent like diphenyl ether (DPE) proceeds in a highly controlled manner for both the homopolymerization of the protected styrenesulfonate and its copolymerization with styrene. nih.gov

Table 2: ATRP Copolymerization of Styrene (S) and p-phenyl styrenesulfonate (SS)

| Parameter | Details | Reference |

| Monomers | Styrene (S), p-phenyl styrenesulfonate (SS) | nih.gov |

| Initiator | 1-Phenylethyl bromide (1-PEBr) | nih.gov |

| Catalyst System | CuBr / PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) | nih.gov |

| Solvent | Diphenyl ether (DPE) | nih.gov |

| Outcome | Synthesis of well-defined poly(p-phenyl styrenesulfonate-co-styrene) with low PDI. | nih.gov |

| Post-modification | Chemical deprotection of the phenyl group and acidification to yield sulfonic acid groups. | nih.gov |

Green Chemistry Considerations in Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations in the synthesis of nonylbenzenesulfonic acid include the selection of environmentally benign solvents and the maximization of atom economy to minimize waste.

Environmentally Benign Solvent Selection and Minimization

The conventional sulfonation of nonylbenzene often involves solvents that pose environmental or operational challenges. For instance, liquid sulfur dioxide has been used commercially because it effectively dissolves both sulfur trioxide and the aromatic reactants, but its use requires expensive pressure and refrigeration equipment. google.com Chlorinated solvents such as 1,2-dichloroethane have also been employed, but their environmental persistence and toxicity are significant concerns. google.com

Modern approaches focus on minimizing or eliminating the use of such solvents. One strategy is to use inert, non-polar solvents like n-hexane, which are less hazardous, though they may have lower solvency power for all reaction components. google.com A more advanced green chemistry approach involves process intensification, such as the use of microreactors. A patented method describes the synthesis of dodecylbenzenesulfonic acid (a close analogue to nonylbenzenesulfonic acid) in a circulating microreactor. google.com This system uses a gas-phase sulfur trioxide sulfonating agent or dissolves it in a solvent like 1,2-dichloroethane, allowing for near-stoichiometric feeding of reactants. google.com The high surface-area-to-volume ratio in the microreactor ensures rapid mixing and efficient heat removal, which minimizes the formation of byproducts and reduces the generation of waste acid. google.com This method significantly improves the product purity and reduces the need for extensive downstream processing and solvent use.

Atom Economy Maximization and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

The synthesis of nonylbenzenesulfonic acid is typically achieved by the electrophilic aromatic substitution of nonylbenzene. The choice of sulfonating agent significantly impacts the atom economy of the process.

Sulfonation with Sulfuric Acid (H₂SO₄): C₁₅H₂₄ + H₂SO₄ → C₁₅H₂₄O₃S + H₂O In this reaction, a molecule of water is produced as a byproduct for every molecule of product.

Sulfonation with Sulfur Trioxide (SO₃): C₁₅H₂₄ + SO₃ → C₁₅H₂₄O₃S This reaction is an addition reaction, and theoretically, all atoms from the reactants are incorporated into the final product, leading to 100% atom economy.

Table 3: Atom Economy Comparison for Nonylbenzenesulfonic Acid Synthesis

| Reaction | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Byproducts | Atom Economy (%) |

| Sulfonation with H₂SO₄ | Nonylbenzene (C₁₅H₂₄) + Sulfuric Acid (H₂SO₄) | 204.37 + 98.08 = 302.45 | Nonylbenzenesulfonic Acid (C₁₅H₂₄O₃S) | 284.43 | Water (H₂O) | 94.0% |

| Sulfonation with SO₃ | Nonylbenzene (C₁₅H₂₄) + Sulfur Trioxide (SO₃) | 204.37 + 80.06 = 284.43 | Nonylbenzenesulfonic Acid (C₁₅H₂₄O₃S) | 284.43 | None | 100% |

Advanced Spectroscopic and Structural Characterization of Nonylbenzenesulfonic Acid Systems

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. For Nonylbenzenesulfonic acid, the FTIR spectrum is characterized by absorption bands that confirm the presence of the sulfonic acid group, the aromatic ring, and the aliphatic nonyl chain.

The sulfonic acid group (-SO₃H) gives rise to several distinct and strong absorption bands. The S=O asymmetric and symmetric stretching vibrations are particularly prominent. royalsocietypublishing.org The O-H stretching vibration of the sulfonic acid group is typically very broad and strong, often overlapping with other bands, which is characteristic of strong hydrogen bonding in the condensed phase. royalsocietypublishing.orginstanano.com

The benzene (B151609) ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. instanano.com The long nonyl alkyl chain is identified by its C-H asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹. nih.gov

Key vibrational modes for Nonylbenzenesulfonic acid are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonic Acid (O-H) | O-H stretching | 2800-3200 | Strong, Very Broad |

| Aromatic (C-H) | C-H stretching | 3000-3100 | Medium |

| Alkane (C-H) | C-H stretching | 2840-3000 | Medium |

| Sulfonic Acid (S=O) | Asymmetric stretching | 1165-1410 | Strong |

| Aromatic (C=C) | C=C ring stretching | 1450-1600 | Medium-Weak |

| Sulfonic Acid (S-O) | S-O stretching | 1020-1080 | Strong |

| Aromatic (C-H) | C-H out-of-plane bending | 680-900 | Strong |

This table presents typical wavenumber ranges for the specified functional groups. Actual peak positions can vary based on the specific molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei, such as the proton (¹H).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is dependent on its local electronic environment. This allows for the differentiation of protons attached to the aromatic ring from those in the aliphatic nonyl chain. The spectrum of Nonylbenzenesulfonic acid displays distinct signals for each type of non-equivalent proton. rsc.org

The protons on the benzene ring are deshielded due to the ring current effect and the electron-withdrawing nature of the sulfonic acid group, causing them to resonate at a high chemical shift (downfield), typically in the range of 7.2-8.0 ppm. rsc.orgyoutube.comdocbrown.info The protons of the aliphatic nonyl chain are shielded and appear at a lower chemical shift (upfield). The terminal methyl (-CH₃) group protons are the most shielded, appearing around 0.8-0.9 ppm, while the various methylene (B1212753) (-CH₂) group protons resonate in the 1.2-1.6 ppm range. nih.gov The methylene group directly attached to the aromatic ring is slightly deshielded and appears at a higher chemical shift compared to the other methylene groups. docbrown.info

The expected chemical shifts for the different protons in Nonylbenzenesulfonic acid are detailed in the following table.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | 7.2 - 8.0 | Multiplet |

| Methylene adjacent to ring (Ar-CH₂-) | 2.5 - 2.7 | Triplet |

| Aliphatic Methylene (-(CH₂)₇-) | 1.2 - 1.6 | Multiplet |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet |

This table outlines the expected chemical shifts and splitting patterns. Values can be influenced by the solvent and spectrometer frequency.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, etc.) within a compound. For Nonylbenzenesulfonic acid, this method is employed to verify its elemental composition and purity by comparing experimentally determined values with theoretically calculated percentages derived from its molecular formula, C₁₅H₂₄O₃S. epa.gov

The process typically involves the complete combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O, SO₂) are then quantitatively measured, allowing for the calculation of the mass percentage of each element. The oxygen content is often determined by difference. A close agreement between the experimental and theoretical values confirms the compound's identity and purity. analytik-jena.com

| Element | Symbol | Atomic Mass (amu) | Molar Mass in C₁₅H₂₄O₃S ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 180.165 | 63.34 |

| Hydrogen | H | 1.008 | 24.192 | 8.51 |

| Oxygen | O | 15.999 | 47.997 | 16.87 |

| Sulfur | S | 32.06 | 32.06 | 11.28 |

| Total | 284.414 | 100.00 |

Theoretical percentages are calculated based on the molecular formula C₁₅H₂₄O₃S and standard atomic weights.

Microscopic Techniques for Morphological Analysis of Self-Assemblies

As an amphiphilic surfactant, Nonylbenzenesulfonic acid molecules self-assemble in solution to form aggregates, such as micelles, once their concentration exceeds the critical micelle concentration. nih.gov Microscopic techniques are vital for the direct visualization of the size and shape (morphology) of these supramolecular structures.

Transmission Electron Microscopy (TEM) for Aggregate Visualization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visual evidence of the morphology of surfactant aggregates. frontiersin.org Since surfactant micelles are soft matter structures with low intrinsic electron contrast, visualization often requires specific sample preparation techniques. frontiersin.orgnih.gov

One common method is negative staining, where a heavy metal salt solution is used to surround the aggregates, providing contrast and allowing for the determination of their shape and size. nih.gov For a more native-state visualization, cryogenic TEM (cryo-TEM) is employed. In this technique, the sample is rapidly vitrified (frozen), trapping the aggregates in their solution-state conformation without the artifacts that can be introduced by drying or staining. researchgate.net

TEM studies can reveal whether the Nonylbenzenesulfonic acid aggregates are, for example, small spherical micelles, elongated worm-like micelles, or other complex structures. mdpi.comresearchgate.net This information is crucial for understanding the physicochemical properties and performance of the surfactant in various applications.

Optical Microscopy for Dispersion Studies

Optical microscopy is a fundamental and accessible technique for the qualitative and semi-quantitative assessment of the dispersion of Nonylbenzenesulfonic acid (NBSA) in various systems, such as in emulsions, polymer composites, or formulations with other additives. This method provides direct visual information about the spatial distribution, size, and morphology of dispersed phases or particles, which is critical for understanding formulation stability and performance.

In the context of NBSA, which often acts as a surfactant, dispersant, or emulsifier, optical microscopy can be employed to visualize its effect on the system's microstructure. For instance, when used in an oil-in-water emulsion, microscopy can reveal the size distribution and state of aggregation of the oil droplets stabilized by NBSA. Similarly, in a composite material, it can be used to observe the dispersion of fillers or other additives that NBSA helps to distribute evenly throughout the matrix.

The typical experimental setup involves a high-quality light microscope, often equipped with polarizing filters, differential interference contrast (DIC), or phase contrast optics to enhance the visibility of different phases. A small sample of the formulation is placed on a glass slide and observed at various magnifications. The temperature of the sample can be controlled using a hot stage, allowing for the study of dispersion stability as a function of temperature. academie-sciences.fr For example, this technique has been effectively used to observe the effect of related compounds, such as barium alkylbenzene sulfonates, on the crystal morphology of wax in crude oil, demonstrating its utility in visualizing how these surfactants modify crystalline structures and improve dispersion. academie-sciences.fr

Digital image analysis software can be used to process the captured micrographs to quantify parameters such as particle size distribution, aspect ratio, and degree of agglomeration. This quantitative data is invaluable for quality control and for correlating the microstructure of the formulation with its macroscopic properties, such as viscosity, stability, and efficacy.

Table 1: Hypothetical Observational Data from Optical Microscopy of an NBSA-based Emulsion

| Parameter | Observation without NBSA | Observation with NBSA (2% w/w) | Interpretation |

| Droplet Size | Large, irregularly shaped oil droplets (>50 µm) | Smaller, more uniform spherical droplets (5-10 µm) | NBSA effectively reduces interfacial tension, leading to finer dispersion. |

| Distribution | Heterogeneous distribution with significant coalescence | Homogeneous distribution of droplets throughout the aqueous phase | NBSA provides a stabilizing layer around droplets, preventing coalescence. |

| Aggregation | Formation of large oil slicks and phase separation over time | Minimal droplet aggregation observed over a 24-hour period | The surfactant properties of NBSA enhance the long-term stability of the emulsion. |

| Crystal Formation (on cooling) | Large, needle-like crystals forming a rigid network | Small, modified, non-interlocking crystals | NBSA acts as a crystal modifier, inhibiting the formation of a structured network. |

Thermal Analysis Techniques for Material Stability Investigations

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For Nonylbenzenesulfonic acid and its formulations, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly crucial for determining thermal stability, decomposition pathways, and compatibility with other materials.

Thermogravimetric Analysis (TGA)

Studies on analogous aromatic sulfonic acids and sulfonates reveal a characteristic multi-stage degradation process. researchgate.netsemanticscholar.org The thermal decomposition of NBSA is expected to follow a similar pattern:

Dehydration: An initial weight loss at lower temperatures (typically below 150°C) corresponding to the evaporation of residual water or other volatile solvents.

Desulfonation: A significant weight loss event occurring at higher temperatures, generally in the range of 200-400°C. researchgate.netsemanticscholar.org This step is attributed to the cleavage of the C-S bond and the decomposition of the sulfonic acid functional group, often releasing sulfur dioxide (SO₂) or sulfur trioxide (SO₃) gas. semanticscholar.org

Hydrocarbon Chain Decomposition: At even higher temperatures (above 400°C), the degradation of the nonylbenzene (B91765) hydrocarbon backbone occurs.

By analyzing the temperature at which these weight loss events occur, the operational limits for NBSA in various applications can be established.

Table 2: Representative TGA Data for Nonylbenzenesulfonic Acid

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 25 - 150 | ~2.5% | Loss of adsorbed water and volatiles |

| 150 - 280 | ~1.0% | Stable region, minimal degradation |

| 280 - 410 | ~28.0% | Decomposition of the sulfonic acid group (Desulfonation) |

| > 410 | ~68.5% | Degradation of the hydrocarbon structure |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. For NBSA, DSC can provide complementary information to TGA. For instance, the endothermic peak corresponding to the desulfonation process observed in TGA would be clearly visible in a DSC thermogram. researchgate.net Furthermore, DSC is invaluable for studying the interactions of NBSA with other components in a mixture, such as polymers or salts, by observing shifts in transition temperatures.

Table 3: Illustrative DSC Thermal Events for Nonylbenzenesulfonic Acid

| Temperature (°C) | Heat Flow | Thermal Event |

| ~46 | Endothermic Shift | Glass Transition (Tg) of an amorphous phase |

| 100 - 140 | Broad Endotherm | Evaporation of volatiles |

| ~350 | Sharp Endotherm | Onset of thermal decomposition (Desulfonation) |

| > 420 | Exothermic Peaks | Oxidative degradation of the hydrocarbon backbone (in air) |

Supramolecular Assembly and Interfacial Phenomena of Nonylbenzenesulfonic Acid Surfactants

Micellization Behavior in Aqueous and Mixed Solvent Systems

The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers spontaneously associate into organized aggregates. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic nonylphenyl tail and water molecules.

The critical micelle concentration is a key parameter that characterizes the efficiency of a surfactant. It is the concentration at which a sharp change in the physical properties of the surfactant solution is observed. Various techniques are employed to determine the CMC, each monitoring a different property that is sensitive to the onset of micellization.

Commonly used methods for determining the CMC of alkylbenzene sulfonates include:

Surface Tensiometry: This is a classic method that relies on the principle that surfactant monomers adsorb at the air-water interface, thereby reducing the surface tension of the solution. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Conductivity Measurement: This method is suitable for ionic surfactants like nonylbenzenesulfonic acid. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity is significantly lower because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions. The break in the conductivity versus concentration plot indicates the CMC.

Spectroscopic Techniques: Fluorescence and UV-Vis spectroscopy are also utilized. These methods often involve the use of a probe molecule whose spectral properties are sensitive to the polarity of its microenvironment. For instance, a hydrophobic fluorescent probe will show a significant change in its fluorescence spectrum when it partitions from the aqueous phase into the hydrophobic core of a micelle. This change is plotted against the surfactant concentration to determine the CMC.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with micelle formation and is discussed in more detail in section 4.2.1.

The choice of method can sometimes influence the determined CMC value, as the sharpness of the transition around the CMC can vary depending on the physical property being measured.

The CMC of nonylbenzenesulfonic acid is not a fixed value but is influenced by several factors, including the structure of the surfactant molecule and the composition of the solvent system.

Alkyl Chain Length (Spacer Length): For a homologous series of linear alkylbenzene sulfonates, the CMC decreases as the length of the alkyl chain increases. A longer hydrophobic tail leads to lower water solubility and a greater driving force for the molecule to escape the aqueous environment by forming micelles. Therefore, it is expected that nonylbenzenesulfonic acid (a C9 derivative) would have a higher CMC than its longer-chain counterparts like dodecylbenzenesulfonic acid (a C12 derivative). For instance, the CMC of sodium dodecylbenzenesulfonate is in the range of 1.2-2.9 mM.

Solvent Polarity: The addition of organic cosolvents, such as alcohols, to an aqueous solution of an ionic surfactant generally increases the CMC. This is because the organic solvent increases the polarity of the bulk phase, making it a more favorable environment for the hydrophobic tail of the surfactant. This reduces the driving force for micellization, thus requiring a higher concentration of surfactant to initiate micelle formation.

Presence of Electrolytes: The addition of an electrolyte to a solution of an ionic surfactant like nonylbenzenesulfonic acid leads to a decrease in the CMC. The added salt reduces the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby facilitating their aggregation at a lower concentration. Divalent cations, such as Ca²⁺ and Mg²⁺, are particularly effective at lowering the CMC of anionic surfactants.

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature often leads to a decrease in the CMC due to the disruption of the structured water molecules around the hydrophobic tails, which favors micellization. However, at higher temperatures, the increased kinetic energy of the surfactant molecules can oppose aggregation, leading to an increase in the CMC. This often results in a U-shaped curve when CMC is plotted against temperature.

Thermodynamics of Micelle Formation

The process of micellization is a thermodynamically driven self-assembly process. The thermodynamic parameters, namely the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization, provide valuable insights into the forces governing this phenomenon.

The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle. The negative value of ΔG°mic indicates the spontaneity of the micellization process.

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for determining the thermodynamic parameters of micelle formation. In a typical ITC experiment for studying micellization, a concentrated surfactant solution (well above its CMC) is titrated into a sample cell containing pure solvent (e.g., water).

The initial injections of the surfactant solution result in the breakup of micelles, a process known as demicellization. This process is accompanied by a measurable heat change, which is the negative of the enthalpy of micellization (-ΔH°mic). As the titration proceeds and the concentration in the sample cell approaches and surpasses the CMC, the heat change per injection diminishes as the system reaches a state where micelles are stable.

The resulting ITC thermogram, a plot of heat change per injection versus the total surfactant concentration in the cell, is typically sigmoidal. The inflection point of this curve corresponds to the CMC, and the height of the transition provides a direct measure of the enthalpy of micellization (ΔH°mic).

Formation and Morphology of Self-Assembled Structures

Beyond the formation of spherical micelles, surfactants like nonylbenzenesulfonic acid can form a variety of other self-assembled structures, such as cylindrical micelles, hexagonal phases, and lamellar phases, depending on factors like concentration, temperature, and the presence of additives. A particularly interesting morphology is the formation of vesicles.

Vesicles are spherical, closed-bilayer structures that enclose a small volume of the solvent. They are of significant interest for their potential applications in drug delivery, as microreactors, and as models for biological membranes.

The spontaneous formation of vesicles from a single-tailed surfactant like nonylbenzenesulfonic acid is less common than micelle formation. Vesicle formation is favored when the packing of the surfactant molecules leads to a lower curvature of the aggregate surface. This can be influenced by factors that alter the effective size of the hydrophilic headgroup relative to the hydrophobic tail.

For linear alkylbenzene sulfonates, it has been shown that the addition of divalent cations, such as a mixture of Ca²⁺ and Mg²⁺, can induce a transition from spherical micelles to vesicles. The divalent cations can bridge the sulfonate headgroups, reducing the electrostatic repulsion and the effective headgroup area, which in turn favors the formation of lower-curvature structures like bilayers that can close to form vesicles.

The characterization of these self-assembled structures is crucial for understanding their morphology and properties. Key techniques for characterizing vesicles include:

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This is a powerful imaging technique that allows for the direct visualization of the self-assembled structures in their native, hydrated state. The sample is rapidly frozen to trap the structures in a thin film of vitrified ice, preserving their morphology for imaging.

Dynamic Light Scattering (DLS): This technique is used to determine the size distribution of the vesicles in solution by measuring the fluctuations in scattered light intensity caused by their Brownian motion.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques provide information about the size, shape, and internal structure of the vesicles, such as the thickness of the bilayer.

Research on linear alkylbenzene sulfonates has demonstrated the formation of exceptionally small vesicles, with diameters less than 25 nm, upon the addition of divalent ions.

Aggregation Number Determination

The aggregation number is a key parameter in colloidal chemistry, defined as the average number of surfactant monomers present in a single micelle once the critical micelle concentration (CMC) has been reached. This value provides insight into the size and geometry of the self-assembled aggregates in solution.

Several experimental techniques are employed to determine the aggregation number of surfactant micelles. One of the most common methods is steady-state fluorescence quenching. nih.gov This technique involves solubilizing a fluorescent probe (e.g., pyrene) within the micelles and then introducing a quencher molecule that also partitions into the micelles. nih.gov The degree of fluorescence quenching is dependent on the micelle concentration, which allows for the calculation of the aggregation number. nih.gov The accuracy of this method can be enhanced by determining the partition coefficient of the quencher and ensuring that the quenching process within a single micelle is complete, which can be confirmed by time-resolved fluorescence measurements. nih.gov This approach is applicable to a wide range of cationic, anionic, and nonionic detergents under various conditions of concentration, ionic strength, or temperature. nih.gov

| Surfactant | Type | Typical Aggregation Number (N) | Conditions / Notes |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Anionic | 60 - 100 | Value can vary with temperature and salt concentration. |

| Sodium Octyl Sulfate | Anionic | ~30 | Shorter alkyl chain leads to smaller micelles. |

Surface and Interfacial Tension Reduction Properties

Nonylbenzenesulfonic acid is a member of the linear alkylbenzene sulfonate (LAS) family, which are highly effective anionic surfactants. scholarsresearchlibrary.comscholarsresearchlibrary.com Their ability to reduce surface and interfacial tension is a direct consequence of their amphiphilic molecular structure, which consists of a long, hydrophobic alkylbenzene tail and a hydrophilic sulfonate headgroup. scholarsresearchlibrary.com In an aqueous solution, these molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface, orienting their hydrophobic tails away from the water and their hydrophilic heads towards it. This adsorption disrupts the cohesive energy at the surface, thereby lowering the surface tension of the water.

As the concentration of the surfactant increases, the interface becomes saturated with monomers, and the surface tension decreases until it reaches a minimum value. kruss-scientific.com The concentration at which this occurs is the critical micelle concentration (CMC), beyond which further addition of the surfactant leads to the formation of micelles in the bulk solution rather than a continued decrease in surface tension. kruss-scientific.com The CMC is a measure of the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to achieve maximum surface tension reduction. For commercial C10-13 LAS mixtures, a CMC of 0.65 g/L has been reported. heraproject.com The CMC of LAS is also dependent on the length of the alkyl chain, decreasing as the chain length increases. researchgate.net For instance, the CMC decreases from 6.9 mM for C10 LAS to 0.44 mM for C13 LAS. researchgate.net The presence of electrolytes, such as calcium chloride (CaCl₂), can also significantly decrease the CMC of LAS. mdpi.comnih.gov

In addition to reducing air-water surface tension, nonylbenzenesulfonic acid is effective at lowering the interfacial tension (IFT) between water and immiscible hydrophobic liquids like oil. researchgate.net This property is crucial for applications such as detergency and enhanced oil recovery. The reduction of IFT to very low or ultralow values facilitates the mobilization and emulsification of oil droplets. researchgate.net The presence of other components in the oil phase, such as acidic fractions, resins, and asphaltenes, can influence the IFT, often by creating mixed adsorption films at the interface that may hinder the attainment of ultralow IFT. researchgate.net

| LAS Type | Condition | CMC Value | Surface Tension at CMC (γcmc) | Source |

|---|---|---|---|---|

| Neat NaLAS (C10-13 mixture) | Aqueous solution, 25°C | 2.0 mmol/L (668 mg/L) | Not specified | mdpi.com |

| Commercial C10-13 LAS | Aqueous solution | 0.65 g/L | Not specified | heraproject.com |

| C10 LAS | Aqueous solution | 6.9 mM | Not specified | researchgate.net |

| C13 LAS | Aqueous solution | 0.44 mM | Not specified | researchgate.net |

| NaLAS with 0.1 g/L Ca²⁺ | Aqueous solution, 25°C | ~0.2 mmol/L (~67 mg/L) | ~30 mN/m | mdpi.comresearchgate.net |

Interactions in Mixed Surfactant Systems and Co-micellization

In many practical applications, surfactants are used as mixtures rather than as single components. Mixing different types of surfactants, such as the anionic nonylbenzenesulfonic acid with a nonionic surfactant, can lead to synergistic interactions. researcher.liferesearchgate.net This synergy often results in enhanced performance, including a lower total surfactant concentration required to achieve micellization and greater surface activity than either component alone. researcher.life

The formation of mixed micelles from two or more different surfactants is known as co-micellization. The interaction between the surfactant molecules in these mixed systems can be attractive, repulsive, or ideal. For mixtures of anionic LAS and nonionic surfactants like alcohol ethoxylates, strong molecular interactions are observed. researcher.liferesearchgate.net This attraction leads to a mixed CMC that is significantly lower than the CMC of the individual surfactants, a hallmark of synergistic behavior. researcher.life For example, adding a small amount of an alcohol ethoxylate to LAS can substantially lower the CMC of the system. researcher.liferesearchgate.net This improvement is partly due to the formation of mixed micelles that are predominantly composed of the nonionic surfactant, which can provide protection against water hardness ions (e.g., Ca²⁺) that would otherwise precipitate the anionic LAS. researcher.liferesearchgate.net

However, not all mixtures exhibit synergy. The interaction depends heavily on the molecular structures of the surfactants involved. For instance, in mixtures of LAS with sulfonated methyl esters (SME), the behavior can range from slightly synergistic to antagonistic, depending on the mismatch between the hydrocarbon chain lengths of the components. uni-sofia.bg The study of these interactions is critical for formulating effective surfactant systems tailored to specific applications. pku.edu.cn

| Mixture Components | Observed Interaction | Key Finding | Source |

|---|---|---|---|

| LAS and Alcohol Ethoxylates (nonionic) | Synergistic | The mixed system has a significantly lower CMC than the individual components. | researcher.liferesearchgate.net |

| LAS and C14-Sulfonated Methyl Ester | Slightly Synergistic | Favorable interaction leads to a reduction in CMC. | uni-sofia.bg |

| LAS and C16-Sulfonated Methyl Ester | Antagonistic | Mismatch in hydrocarbon chain length leads to less favorable mixing. | uni-sofia.bg |

Hydrophobic Effects in Amphiphile Aggregation

The self-assembly of nonylbenzenesulfonic acid and other amphiphilic molecules in aqueous solution is driven primarily by the hydrophobic effect. scholarsresearchlibrary.comscholarsresearchlibrary.com This phenomenon is not a result of a strong attraction between the nonpolar parts of the molecules, but rather an entropically driven process related to the unique structure of liquid water.

Catalytic Applications and Reaction Mechanisms Involving Nonylbenzenesulfonic Acid

Nonylbenzenesulfonic Acid as a Brønsted Acid Catalyst

The primary catalytic function of nonylbenzenesulfonic acid stems from its sulfonic acid group (-SO₃H), which is a strong Brønsted acid. This group readily donates a proton (H⁺) to a substrate, initiating a wide range of acid-catalyzed reactions.

Acid catalysis accelerates a chemical reaction by providing a proton to a reactant. studysmarter.co.uk According to the Brønsted-Lowry acid-base theory, an acid is a proton donor. wikipedia.org In organic reactions, this protonation often makes a substrate more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org A classic example is the Fischer esterification, where a proton from an acid catalyst protonates the carbonyl oxygen of a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the positive charge on the carbonyl carbon, activating it for attack by a weak nucleophile like an alcohol. masterorganicchemistry.comyoutube.comucalgary.ca The acid catalyst is regenerated at the end of the reaction cycle. masterorganicchemistry.com

Catalytic mechanisms can be classified as either specific or general acid catalysis. wikipedia.org

Specific Acid Catalysis: The reaction rate is dependent on the concentration of protonated solvent molecules, typically the hydronium ion (H₃O⁺) in aqueous solutions. The acid catalyst's role is simply to shift the equilibrium in favor of the protonated solvent. wikipedia.org This is common for strong acids in polar solvents. wikipedia.org

General Acid Catalysis: The reaction rate is influenced by all acidic species present in the solution, not just the protonated solvent. vedantu.com Any species that can donate a proton can participate in the rate-determining step. reed.edulibretexts.org This form of catalysis is important in nonpolar media where the acid may not be fully ionized. wikipedia.org

Nonylbenzenesulfonic acid and its analogs are versatile catalysts employed in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. wikipedia.org Dodecylbenzenesulfonic acid (DBSA), a compound very similar to NBSA, has been effectively used as a homogeneous catalyst for esterification reactions. Its strong acidity allows it to directly catalyze the synthesis of esters from fatty acids and alcohols under mild conditions. google.com Furthermore, DBSA has been utilized as a "surfactant-combined catalyst" for solvent-free esterifications at room temperature, demonstrating its efficiency and potential for greener chemical processes. rsc.org The dual nature of DBSA as both an acid catalyst and a surfactant can enhance reactant interaction, particularly in microemulsion systems, leading to high conversion rates. google.com

The table below summarizes the reaction conditions for ester synthesis using DBSA in a homogeneous microemulsion system. google.com

| Reactants | Molar Ratio (Alcohol:Acid) | Reaction Time (hours) | Conversion Rate (%) |

| Various Alcohols and Acids | 1:1 to 1:3 | 3 to 36 | 74 to 99 |

This interactive table is based on data for esterification reactions catalyzed by dodecylbenzenesulfonic acid (DBSA) in an inverse microemulsion system. google.com

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling. chemguide.co.uk Alkylbenzenesulfonic acids can be immobilized onto solid supports to create robust heterogeneous catalysts. A common approach involves the hydrothermal carbonization of starch in the presence of an alkylbenzenesulfonic acid. semanticscholar.orgscirp.orgresearchgate.net This process creates a carbon-based solid acid where the sulfonic acid groups are embedded within the carbonaceous structure. semanticscholar.orgscirp.org These solid acids have shown high catalytic activity in esterification reactions, comparable to conventional catalysts like p-toluenesulfonic acid, and can be reused multiple times without a significant loss of activity. scirp.orgresearchgate.net Other supports like lignosulfonate have also been modified to support catalysts, providing a robust platform for various organic syntheses. nih.gov

Investigation of Catalytic Sites and Active Mechanisms

Understanding the structure of the catalytic active sites and the reaction mechanism is crucial for optimizing catalyst performance. Various analytical techniques are employed to characterize sulfonic acid-based catalysts.

Spectroscopy is a powerful tool for studying the chemical nature and bonding within a catalyst. mdpi.com Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable for investigating catalysts containing sulfonic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is widely used to identify functional groups within a material. For catalysts based on nonylbenzenesulfonic acid, FTIR can confirm the successful immobilization or presence of the sulfonic acid group. Characteristic absorption peaks in the infrared spectrum indicate the presence of the -SO₃H group. Specifically, the symmetric and asymmetric stretching vibrations of the S=O bond are typically observed around 1030 cm⁻¹ and 1170 cm⁻¹, respectively. researchgate.net The disappearance of the S-H vibration peak (around 2585 cm⁻¹) after oxidation of precursor thiol groups can also confirm the formation of sulfonic acid. mdpi.com By monitoring the changes in these characteristic peaks during a reaction, FTIR can provide insights into the catalyst's stability and its interaction with reactants. paint.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. ¹H NMR spectroscopy can be used to study the interactions between a catalyst and substrates in a prepolymerization solution. nih.gov Changes in the chemical shifts of protons near the acidic site can indicate complex formation and help elucidate the mechanism of interaction. nih.gov Solid-state NMR is another technique used for the characterization of heterogeneous sulfonic acid catalysts. mdpi.com

By combining these spectroscopic methods with other characterization techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and electron microscopy (SEM, TEM), researchers can build a comprehensive picture of the catalyst's structure, acidity, and the mechanism by which it facilitates chemical transformations. semanticscholar.orgnih.govmdpi.com

Kinetic Studies of Catalytic Reactions

The catalytic efficacy of nonylbenzenesulfonic acid and its analogs, particularly in promoting commercially significant reactions such as esterification and alkylation, is fundamentally governed by the kinetics of these transformations. Kinetic studies provide crucial insights into reaction rates, the influence of various process parameters, and the underlying reaction mechanisms. Due to the structural similarity, kinetic data for reactions catalyzed by aromatic sulfonic acids like p-toluenesulfonic acid (p-TSA) offer valuable approximations for understanding the catalytic behavior of nonylbenzenesulfonic acid.

Esterification and Transesterification Kinetics

Aromatic sulfonic acids are widely employed as catalysts in the synthesis of esters, which are valuable compounds in the food, cosmetic, and biofuel industries. The kinetics of these reactions are typically investigated by monitoring the concentration of reactants or products over time under varying conditions of temperature, catalyst concentration, and molar ratios of reactants.

One comprehensive study investigated the kinetics of the transesterification of soybean oil with methanol (B129727) using several acid catalysts, including p-toluenesulfonic acid. mdpi.com The study determined that the reaction follows a pseudo-first-order kinetic model. The activation energy for the reaction catalyzed by p-toluenesulfonic acid was found to be 92.3 kJ·mol⁻¹, which is indicative of the energy barrier that must be overcome for the reaction to proceed. mdpi.com

In a different kinetic investigation focusing on the esterification of acetic acid with n-butanol, p-toluenesulfonic acid was compared with other acid catalysts. researchgate.net The activation energy for the reaction catalyzed by p-TSA was determined to be 19.06 kJ·mol⁻¹. researchgate.net The study also calculated the enthalpy and entropy of the reaction, providing a more complete thermodynamic and kinetic profile of the catalytic system. researchgate.net

Further research on the esterification of oleic acid with methanol for biodiesel production, utilizing a solid acid catalyst synthesized from p-toluenesulfonic acid and a metal-organic framework (UiO-66(Zr)), revealed a significantly lower activation energy of 28.61 kJ mol⁻¹. rsc.org This highlights the potential for catalyst design to enhance reaction kinetics. The reaction was found to have an average reaction order of 1.51. rsc.org

The following table summarizes key kinetic parameters obtained from studies on esterification and transesterification reactions catalyzed by p-toluenesulfonic acid, a structural analog of nonylbenzenesulfonic acid.

| Reaction | Catalyst | Activation Energy (Ea) | Kinetic Model/Reaction Order | Reference |

|---|---|---|---|---|

| Transesterification of Soybean Oil with Methanol | p-Toluenesulfonic acid | 92.3 kJ·mol⁻¹ | Pseudo-first-order | mdpi.com |

| Esterification of Acetic Acid with n-Butanol | p-Toluenesulfonic acid | 19.06 kJ·mol⁻¹ | Not specified | researchgate.net |

| Esterification of Oleic Acid with Methanol | p-Toluenesulfonic acid supported on UiO-66(Zr) | 28.61 kJ·mol⁻¹ | 1.51 | rsc.org |

Alkylation Kinetics

Integration and Performance in Polymer and Composite Systems

Modification of Polymer Morphologies using Nonylbenzenesulfonic Acid Derivatives

The morphology of a polymer at the micro- and nanoscale can significantly influence its bulk properties, including electrical conductivity, thermal stability, and mechanical strength. Alkylbenzenesulfonic acids are instrumental in directing the self-assembly of polymer chains into well-defined structures.

Conducting polymers, particularly polyaniline (PANI), have been the subject of extensive research due to their unique electrical properties. However, the processability of PANI is often a challenge. Alkylbenzenesulfonic acids, such as the closely related Dodecylbenzenesulfonic acid (DBSA), address this issue by acting as both a dopant and a surfactant during the chemical oxidative polymerization of aniline (B41778). nih.govcore.ac.uk This dual functionality is critical for controlling the final morphology of the synthesized PANI.

The sulfonic acid group protonates the polyaniline backbone, rendering it electrically conductive (the "doping" function). nih.gov Simultaneously, the long alkyl chains of the acid molecules organize into micelles in the reaction medium. These micelles act as soft templates, guiding the polymerization of aniline at the micelle-water interface and directing the growth of PANI into specific nanostructures. nih.govcore.ac.uk By modifying reaction conditions, different morphologies can be achieved. For instance, studies have shown that the use of DBSA can lead to the formation of needle-like particles, which are correlated with higher electrical conductivity. nih.gov Other research has demonstrated the ability to create nanofibers, dendrites, and rod-like structures by selecting different surfactants. scientific.net The resulting nanostructured PANI exhibits improved solubility in organic solvents and enhanced properties suitable for applications such as antistatic coatings and sensors. nih.gov

| Alkylbenzenesulfonic Acid Analog | Observed Morphology | Key Function | Resulting Property |

|---|---|---|---|

| Dodecylbenzenesulfonic acid (DBSA) | Needle-like particles, Nanofibers | Dopant & Surfactant (Soft Template) | Enhanced electrical conductivity and processability |

| Camphor Sulfonic Acid (CSA) | Branched nanofibers | Dopant & Morphology Inducer | High-conductivity nanofiber networks |

Dispersion and Stabilization of Nanomaterials

The remarkable properties of nanomaterials, such as carbon nanotubes (CNTs), can only be fully realized in a composite if they are uniformly dispersed throughout the polymer matrix. Agglomeration of these materials can lead to defects and a significant reduction in performance.

Carbon nanotubes possess exceptional mechanical and electrical properties, making them ideal reinforcing fillers for polymer composites. However, strong van der Waals forces cause them to bundle together, hindering their dispersion. sci-hub.se Alkylbenzenesulfonic acids, such as Linear Alkyl Benzene (B151609) Sulfonic Acid (LABSA), serve as highly effective, non-covalent dispersing agents. sci-hub.seresearchgate.net

The dispersion mechanism relies on the amphiphilic nature of the sulfonic acid. The hydrophobic alkyl tail of the molecule adsorbs onto the hydrophobic surface of the carbon nanotubes through π-π stacking and van der Waals interactions. sci-hub.se This leaves the hydrophilic sulfonic acid head groups oriented outwards, creating a stabilizing layer around the CNTs. This layer promotes compatibility with the polymer matrix and induces electrostatic and steric repulsion between adjacent nanotubes, preventing them from re-agglomerating. nih.govmdpi.com This surfactant-aided dispersion is crucial for creating a homogeneous nanocomposite where the properties of the CNTs can be effectively transferred to the bulk material. sci-hub.se

Development of Functional Polymer Composites

By combining the morphological control of polymers and the effective dispersion of nanofillers, nonylbenzenesulfonic acid and its analogs are key to developing advanced functional composites with tailored properties for specific applications.

A sophisticated approach to creating functional composites involves grafting polymer chains directly onto the surface of nanoparticles. This method enhances the stability and integration of the nanoparticles within a host polymer matrix. Alkylbenzenesulfonic acids can be used in this process to create conductive polymer coatings on nanoparticle surfaces.

One demonstrated strategy involves the in situ polymerization of aniline in the presence of nanoparticles, such as γ-Alumina (γ-Al2O3), using Dodecylbenzenesulfonic acid (DBSA) as the dopant. mdpi.com In this process, the DBSA-doped polyaniline polymerizes and simultaneously coats the nanoparticles, resulting in a core-shell nanostructure where the alumina (B75360) nanoparticle is the core and the conductive PANI-DBSA complex is the shell. mdpi.com This technique effectively grafts a sulfonated (doped) polymer onto the nanoparticle surface, creating a functional filler that can impart conductivity and other desired properties to a composite material. mdpi.com

The primary strategy for enhancing the mechanical properties of composites is to ensure a strong interface and efficient load transfer between the reinforcing filler and the polymer matrix. The excellent dispersion of nanofillers facilitated by alkylbenzenesulfonic acids is a direct and effective method for achieving this goal.

Research has shown that the use of Linear Alkyl Benzene Sulfonic Acid (LABSA) as a surfactant to disperse multi-walled carbon nanotubes (MWCNTs) in an epoxy matrix leads to dramatic improvements in mechanical performance. sci-hub.seresearchgate.net Compared to a composite with poorly dispersed MWCNTs, the surfactant-aided system demonstrated a 75% increase in tensile strength and a 108% increase in flexural strength. researchgate.net This significant enhancement is attributed to the homogeneous dispersion of the MWCNTs, which allows stress to be transferred efficiently from the weaker polymer matrix to the high-strength nanotubes, preventing premature failure and maximizing the reinforcing effect of the filler. sci-hub.se

| Property | Improvement with Surfactant-Aided Dispersion | Underlying Mechanism |

|---|---|---|

| Tensile Strength | +75% | Efficient stress transfer due to homogeneous MWCNT dispersion |

| Flexural Strength | +108% | Prevention of MWCNT agglomeration, which act as stress concentration points |

Design of Acid-Responsive Polymeric Materials

The integration of Nonylbenzenesulfonic acid (NBSA) into polymeric systems is a key strategy for the design of materials that exhibit sharp responses to changes in environmental acidity. The primary mechanism hinges on the strongly acidic nature of the sulfonic acid group (-SO₃H), which can induce significant changes in polymer properties based on the surrounding pH. A predominant application of this design principle is in the development of pH-responsive conducting polymers, where NBSA and its analogs act as functional dopants.

The most notable example of this application is in conjunction with polyaniline (PANI). researchgate.net In its undoped, emeraldine (B8112657) base form, polyaniline is electrically insulating. The introduction of a strong protonic acid, such as NBSA, serves as a doping agent. researchgate.net The sulfonic acid protonates the imine nitrogen atoms along the polyaniline backbone, leading to the formation of delocalized polarons and bipolarons. This process, known as protonic acid doping, transforms the polymer into its conductive emeraldine salt form. researchgate.net

This doping process is reversible and highly dependent on pH. researchgate.net In acidic environments, the polymer remains protonated and conductive. However, upon exposure to a neutral or alkaline environment, a de-doping process occurs. The excess hydroxide (B78521) ions in a basic solution neutralize the protonated sites on the polymer chain, causing it to revert to its non-conductive emeraldine base state. This pH-triggered transition between conductive and insulating states is the fundamental principle behind the design of PANI-NBSA systems as acid-responsive materials. researchgate.netnih.gov

The long nonyl chain of NBSA provides an additional crucial advantage: it enhances the solubility and processability of the otherwise intractable polyaniline. researchgate.net This allows the composite material to be blended with other polymers or processed from solution to form films, fibers, and sensors. researchgate.netrsc.org

Research findings have demonstrated the effective use of this system in creating sensitive pH sensors. The electrical properties, specifically the conductivity or the open-circuit potential, of the PANI-dopant system change predictably with pH, allowing for the creation of electrochemical sensors. rsc.org For instance, sensors based on polyaniline doped with a similar alkylbenzenesulfonic acid, dodecyl benzene sulfonic acid (DBSA), have shown a linear and sensitive response to pH changes. rsc.org

Research Findings on Polyaniline-Based Acid-Responsive Systems

The performance of these materials is typically quantified by measuring the change in an electrical property versus the pH of the medium. The data below illustrates typical responses for polyaniline-based sensors, which rely on the principles of acid-doping.

| pH of Solution | Output Potential (mV) | Linearity (R²) | Sensitivity (mV/pH) |

|---|---|---|---|

| 5.45 | -150 | 0.99 | 58.57 |

| 6.80 | -230 | ||

| 7.50 | -275 | ||

| 8.62 | -340 |

| Physiological State | pH Value | Relative Conductivity Change | Observation |

|---|---|---|---|

| Acidic (Healing Stage) | 6.7 | Baseline | Protonated (doped) state, conductive. |

| Neutral (Healed Skin) | 7.4 | 1.13x Increase vs. Acidic | Partial deprotonation begins. |

| Alkaline (Inflamed) | 7.9 | 1.32x Increase vs. Acidic | Increased ion mobility enhances conductivity before full deprotonation. |

The design of these acid-responsive materials leverages the fundamental chemical properties of sulfonic acids to control the electronic state of a conjugated polymer backbone. By carefully selecting the dopant, such as Nonylbenzenesulfonic acid, both pH sensitivity and processability can be engineered into the final polymeric material for specific applications like flexible electronics and environmental monitoring. rsc.orgmdpi.com

Advanced Materials Science Applications of Nonylbenzenesulfonic Acid Derived Systems

Energy Storage and Conversion Materials

The sulfonic acid moiety is central to the functionality of proton exchange membranes (PEMs), which are critical components in various electrochemical devices, particularly fuel cells.

Polymer electrolyte membranes are the core component of PEM fuel cells (PEMFCs), facilitating proton transport from the anode to the cathode while preventing the direct mixing of fuel and oxidant gases. The industry standard has long been perfluorosulfonic acid (PFSA) polymers, such as Nafion®, which exhibit high proton conductivity and stability. sigmaaldrich.com However, the high cost and environmental concerns associated with fluorinated polymers have driven research toward hydrocarbon-based alternatives. rsc.org

Sulfonated aromatic polymers are a leading class of alternative materials. rsc.org The sulfonic acid group (-SO₃H) is the key functional group that enables proton conduction. These groups, when hydrated, can release protons (H⁺) that then move through a network of water molecules and other sulfonic acid sites within the membrane. Nonylbenzenesulfonic acid can be incorporated into PEMs, for instance, by being a component of a sulfonated polymer backbone or as a dopant in an acid-base complex membrane. mdpi.commdpi.com In acid-doped systems, such as those based on polybenzimidazole (PBI), an acid like NBSA can be imbibed into the polymer matrix, providing the necessary charge carriers for proton conduction, especially at high temperatures. mdpi.comelectrochem.orgmdpi.com

This influence on morphology can lead to the formation of well-defined hydrophilic and hydrophobic domains. The hydrophilic domains, rich in sulfonic acid groups, form continuous channels for efficient proton transport, while the hydrophobic domains provide mechanical stability. Studies on sulfonated fillers, such as sulfonated graphene oxide (SGO), have demonstrated that the presence of sulfonic acid groups creates new proton transfer pathways, significantly boosting conductivity compared to membranes with non-sulfonated fillers. mdpi.com Doping PBI membranes with acids like methanesulfonic acid or sulfuric acid has also been shown to be an effective strategy for increasing the concentration of charge carriers and thereby enhancing proton conductivity. mdpi.comnih.gov

Below is a data table comparing the proton conductivity of a baseline PBI membrane with PBI composites containing sulfonated fillers, illustrating the enhancement effect.

| Membrane Composition | Filler Loading (wt.%) | Temperature (°C) | Proton Conductivity (mS/cm) |

| Pure PBI | 0 | 180 | 16.7 |

| PBI-SGO | 0.25 | 180 | ~23.5 |

| PBI-SGO | 0.5 | 180 | 23.8 |

| PBI-SGO | 1.0 | 180 | ~21.0 |

| PBI-PGO | 0.5 | 180 | 19.6 |

| Data sourced from studies on acid-functionalized graphene oxide fillers. mdpi.com | |||

| SGO: Sulfonated Graphene Oxide, PGO: Phosphonated Graphene Oxide |

Supramolecular Structures for Encapsulation and Delivery Systems

The amphiphilic structure of nonylbenzenesulfonic acid makes it an excellent surfactant for the formation of supramolecular assemblies, such as micelles, in solution. These structures have significant potential in encapsulation and delivery systems for a variety of active molecules. nih.gov When the concentration of NBSA in an aqueous solution exceeds its critical micelle concentration (CMC), the molecules self-assemble into spherical structures where the hydrophobic nonyl tails form a core and the hydrophilic sulfonate heads form an outer shell that interfaces with the water. nih.gov

This hydrophobic core can serve as a nano-sized reservoir to encapsulate poorly water-soluble (lipophilic) molecules. This principle is widely used in drug delivery to enhance the solubility and bioavailability of therapeutic compounds. nih.gov Research on alkylbenzene sulfonates, such as sodium dodecyl benzene (B151609) sulfonate, has shown that they can be used in mixed-micelle systems to synergistically enhance the solubilization of hydrophobic compounds like polycyclic aromatic hydrocarbons. mdpi.com This capability is crucial for applications ranging from pharmaceutical formulations to environmental remediation, where the delivery of specific agents to a target site is required. mdpi.comnih.gov The stability and release characteristics of these encapsulated systems can be tuned by altering factors like pH, ionic strength, or temperature. nih.gov

Nanomaterial Engineering and Functionalization

Nonylbenzenesulfonic acid serves as a versatile functionalizing agent for the surface modification of nanomaterials. The functionalization of nanoparticles is critical to prevent their agglomeration, improve their dispersion in various media, and impart specific surface properties for targeted applications. ijnc.irnih.gov